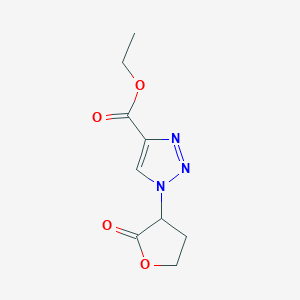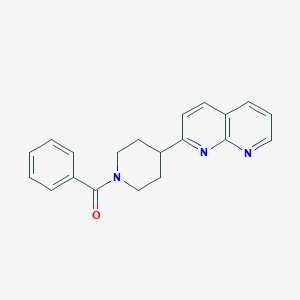![molecular formula C21H23N5O2 B12245795 3-Cyclopropyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12245795.png)
3-Cyclopropyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)methoxy]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)methoxy]pyridazine is a complex organic compound that features a unique combination of cyclopropyl, imidazo[1,2-a]pyridine, and pyridazine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)methoxy]pyridazine typically involves multiple steps, starting from readily available starting materials
Formation of Imidazo[1,2-a]pyridine Core: This step involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Pyrrolidin-3-yl Group: The imidazo[1,2-a]pyridine intermediate is then reacted with a pyrrolidine derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Cyclopropyl and Pyridazine Moieties:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)methoxy]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating infectious diseases, cancer, and other medical conditions.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer properties.
Imidazo[1,2-a]pyridine derivatives: Widely studied for their biological activities, including anti-inflammatory, antiviral, and antifungal effects.
Uniqueness
3-Cyclopropyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)methoxy]pyridazine stands out due to its unique combination of structural features, which confer specific biological activities and chemical reactivity. Its cyclopropyl and pyridazine moieties, in particular, contribute to its distinct properties compared to other imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C21H23N5O2/c1-14-20(26-10-3-2-4-18(26)22-14)21(27)25-11-9-15(12-25)13-28-19-8-7-17(23-24-19)16-5-6-16/h2-4,7-8,10,15-16H,5-6,9,11-13H2,1H3 |
InChI Key |
GNRBRKUPYCRTFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)COC4=NN=C(C=C4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzyloxy)-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B12245713.png)
![3-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine](/img/structure/B12245716.png)
![3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B12245719.png)
![6-chloro-2-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12245722.png)
![11-[(2-Chloro-6-fluorophenyl)methyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12245730.png)
![Tert-butyl 3-[(6-methylpyrazin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12245735.png)


![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B12245748.png)
![6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B12245751.png)
![1-(3-Bromophenyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12245762.png)
![6-ethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B12245771.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B12245779.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B12245781.png)
